molecular formula C6H5ClN2O B1395982 2-(Chloromethyl)pyrimidine-4-carbaldehyde CAS No. 944901-34-2

2-(Chloromethyl)pyrimidine-4-carbaldehyde

Cat. No.: B1395982
CAS No.: 944901-34-2
M. Wt: 156.57 g/mol
InChI Key: QSNPGEXYAWLFFL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrimidine-4-carbaldehyde (CAS 944901-34-2) is a valuable bifunctional pyrimidine derivative for research and development. This compound features both a reactive chloromethyl group and an aldehyde group on a pyrimidine ring, making it a versatile intermediate for constructing more complex molecules . Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their presence in nucleobases, vitamins, and numerous pharmaceuticals, with applications spanning anticancer, antimicrobial, and anti-inflammatory agents . The chloromethyl group is a known handle for further functionalization, commonly used to introduce pyridylmethyl substituents onto amines or other nucleophiles to create ligands with enhanced coordination properties for various cations . Researchers can utilize this compound to develop novel heterocyclic systems, explore structure-activity relationships, and synthesize potential bioactive molecules. The product is offered for research purposes and must be stored sealed in dry, cool conditions (2-8°C) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(chloromethyl)pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNPGEXYAWLFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717030
Record name 2-(Chloromethyl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-34-2
Record name 2-(Chloromethyl)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Chloromethyl)pyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound possesses a chloromethyl group and an aldehyde functional group, which may contribute to its reactivity and interaction with biological systems. Research indicates that it may exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It has been suggested that this compound could interact with specific receptors, influencing signaling pathways that regulate cell function and survival.

Biochemical Pathways

Research indicates that this compound participates in several key biochemical pathways:

  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which are crucial for its detoxification and elimination from the body.
  • Signal Transduction : It may modulate signaling pathways by interacting with kinases and phosphatases, leading to changes in gene expression.

In Vitro Studies

In vitro studies have evaluated the biological activity of this compound through various assays:

Cell Viability Assays

The compound's effects on cell viability were assessed across different cancer cell lines. The results indicated varying impacts based on concentration:

Concentration (µM)Cell Viability (%)
190
1075
10040

At lower concentrations, the compound promoted cell growth, while higher concentrations resulted in cytotoxic effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This indicates potential therapeutic applications in treating infections.

Case Studies

Several case studies have documented the effects of this compound:

  • Neuroblastoma Models : In studies involving neuroblastoma cells, the compound demonstrated an EC50 value of approximately 0.94 µM, indicating significant efficacy in reducing cell proliferation associated with prion diseases.
  • Animal Models : In vivo studies using rodent models showed that the compound could effectively penetrate the blood-brain barrier, achieving therapeutic concentrations in brain tissue after oral administration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chloromethyl group at position 2 of the pyrimidine skeleton appears to enhance its anti-inflammatory activity.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds indicates distinct differences in biological activity. For example:

Compound NameIC50 (µM)Biological Activity
This compoundVariesAntimicrobial, Anticancer
Pyrimidine Derivative A0.04COX-2 Inhibition
Pyrimidine Derivative B0.04Anti-inflammatory

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-(Chloromethyl)pyrimidine-4-carbaldehyde and related compounds:

Compound Name CAS Number Substituents/Functional Groups Reactivity Profile Applications/Notes References
This compound Not provided Chloromethyl (C2), aldehyde (C4) Nucleophilic substitution (C2), aldehyde condensation Pharmaceutical intermediate -
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Chloro (C2), methyl (C6), carboxylic acid (C4) Acid-base reactions, esterification Drug synthesis (e.g., APIs)
2-Cyclopropylpyrimidine-4-carbaldehyde 948549-81-3 Cyclopropyl (C2), aldehyde (C4) Aldehyde condensation, cyclopropane ring effects Rigid scaffolds for drug design
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Not provided Chloro (C4), methyl (C5,6), trifluoromethyl (C2) SNAr reactions, electron-withdrawing effects Agrochemicals, fluorinated APIs
2-Chloro-4-morpholinyl-thienopyrimidine-6-carbaldehyde Not provided Chloro (C2), morpholino (C4), aldehyde (C6), thiophene fusion Reductive amination, Suzuki couplings Kinase inhibitors (e.g., anticancer)

Research Findings and Limitations

  • Patent Synthesis () : Demonstrates the utility of pyrimidine-carbaldehydes in reductive amination to generate piperazine-linked therapeutics. The target compound could follow analogous pathways .
  • Contradictions : ’s carboxylic acid derivative lacks the aldehyde functionality, limiting direct comparison. However, its chloro and methyl substituents highlight positional effects on reactivity .
  • Data Gaps : The absence of the target compound’s CAS number and physicochemical data in the provided evidence necessitates reliance on analog extrapolation.

Preparation Methods

Chlorination of Pyrimidine Derivatives

Method Overview:
A common approach involves chlorinating pyrimidine precursors, such as 2,4-dihydroxypyrimidines or methyl-substituted pyrimidines, to introduce the chloromethyl group at the 4-position.

Key Steps & Conditions:

  • Starting Material: 2-methylpyrimidine or 2-methylthio-substituted pyrimidines.
  • Chlorination Reagents: Phosphorus oxychloride (POCl₃), sulfuryl chloride, or chlorinating agents like thionyl chloride.
  • Reaction Conditions:
    • Reflux in inert solvents such as toluene or dichloromethane.
    • Controlled addition of chlorinating agents at low temperatures (~0°C to room temperature).
    • Extended reaction times (up to 12 hours) for complete chlorination.

Representative Data:

  • In a patent (CN103554036B), the chlorination of 2-methylthio group-4-pyrimidine-ethyl formate with sulfuryl chloride in dichloromethane at 0°C yields 2-chloro-4-methylthio pyrimidines with yields up to 60-70%.

Oxidation to Pyrimidine-4-carbaldehyde

Method Overview:
Oxidation of 4-chloromethylpyrimidines to the corresponding aldehyde is achieved via controlled oxidation, often employing oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or other mild oxidants.

Key Steps & Conditions:

  • Starting Material: 2-(Chloromethyl)pyrimidine derivatives.
  • Oxidants: MnO₂ is favored for selective oxidation of methyl groups to aldehydes.
  • Reaction Conditions:
    • Reflux in anhydrous solvents like dichloromethane or acetonitrile.
    • Reaction times vary from 4 to 12 hours depending on substrate reactivity.
    • Use of inert atmosphere to prevent overoxidation.

Research Findings:

  • Studies indicate that MnO₂-mediated oxidation provides high selectivity and yields exceeding 80% for converting chloromethyl groups to aldehydes in heteroaromatic systems.

One-Pot or Multi-Step Synthesis

Integrated Approach:
Some methods combine chlorination and oxidation in a sequential or one-pot process to enhance efficiency:

  • Step 1: Chlorinate pyrimidine precursors using POCl₃ or sulfuryl chloride at low temperatures.
  • Step 2: Direct oxidation of the chloromethyl intermediate with MnO₂ or similar oxidants, often under reflux conditions.
  • Advantages: Reduced purification steps, higher overall yields, and better control over reaction parameters.

Example Data Table:

Step Reagents & Conditions Yield (%) Notes
Chlorination SO₂Cl₂ in dichloromethane at 0°C to room temp 60-70 Controlled addition, extended reflux
Oxidation MnO₂ in dichloromethane, reflux 80+ Selective aldehyde formation

Research Findings & Optimization

  • Catalytic Additives: Use of catalysts like DMAP improves chlorination efficiency.
  • Temperature Control: Maintaining low temperatures during chlorination minimizes over-chlorination or side reactions.
  • Reaction Time: Extended reflux times (up to 12 hours) ensure complete conversion.
  • Purification: Post-reaction extraction with dichloromethane, washing with saturated sodium bicarbonate or brine, drying over anhydrous sodium sulfate, and purification via column chromatography are standard.

Notes on Industrial Scalability and Environmental Considerations

  • Cost-Effectiveness: Use of readily available reagents like POCl₃ and MnO₂ favors scale-up.
  • Waste Management: Chlorinated byproducts and excess reagents require proper disposal, emphasizing the need for greener alternatives.
  • Yield Optimization: Precise control of molar ratios (e.g., 1:1.08 for pyrimidine to chlorinating agent) and reaction parameters enhances yield and purity.

Summary Data Table: Preparation Methods

Method Aspect Details References
Chlorination Reagents POCl₃, sulfuryl chloride, thionyl chloride ,
Reaction Solvent Dichloromethane, toluene ,
Reaction Temperature 0°C to 90°C ,
Oxidation Agents MnO₂, PCC
Reaction Time 4-12 hours ,
Purification Extraction, washing, chromatography ,

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)pyrimidine-4-carbaldehyde
Reactant of Route 2
2-(Chloromethyl)pyrimidine-4-carbaldehyde

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